

Quantitative proteomics workflow with H-Gly-Arg-OH (Arg-13C6,15N4)

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Compound of Interest

Compound Name: *H-Gly-Arg-OH (Arg-13C6,15N4)*

Cat. No.: B12381626

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Application Note & Protocol

Topic: Quantitative Proteomics Workflow with **H-Gly-Arg-OH (Arg-13C6,15N4)**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based technique for quantitative proteomics.[1][2][3] The method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of living cells.[3] By comparing the protein profiles of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables the precise relative quantification of protein abundance between different experimental conditions, such as drug treatment versus a vehicle control.[2][4] This approach is highly accurate because the "light" and "heavy" samples are combined at an early stage, minimizing downstream experimental variability.[2][5]

This document provides a detailed workflow and experimental protocols for a quantitative proteomics study using the stable isotope-labeled dipeptide **H-Gly-Arg-OH (Arg-13C6,15N4)**. In this reagent, the arginine residue is labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes, resulting in a +10 Dalton mass shift compared to its unlabeled counterpart.[6][7] Cells in culture readily metabolize the dipeptide, releasing the heavy arginine for incorporation into newly synthesized proteins. Trypsin, the most commonly used protease in proteomics,

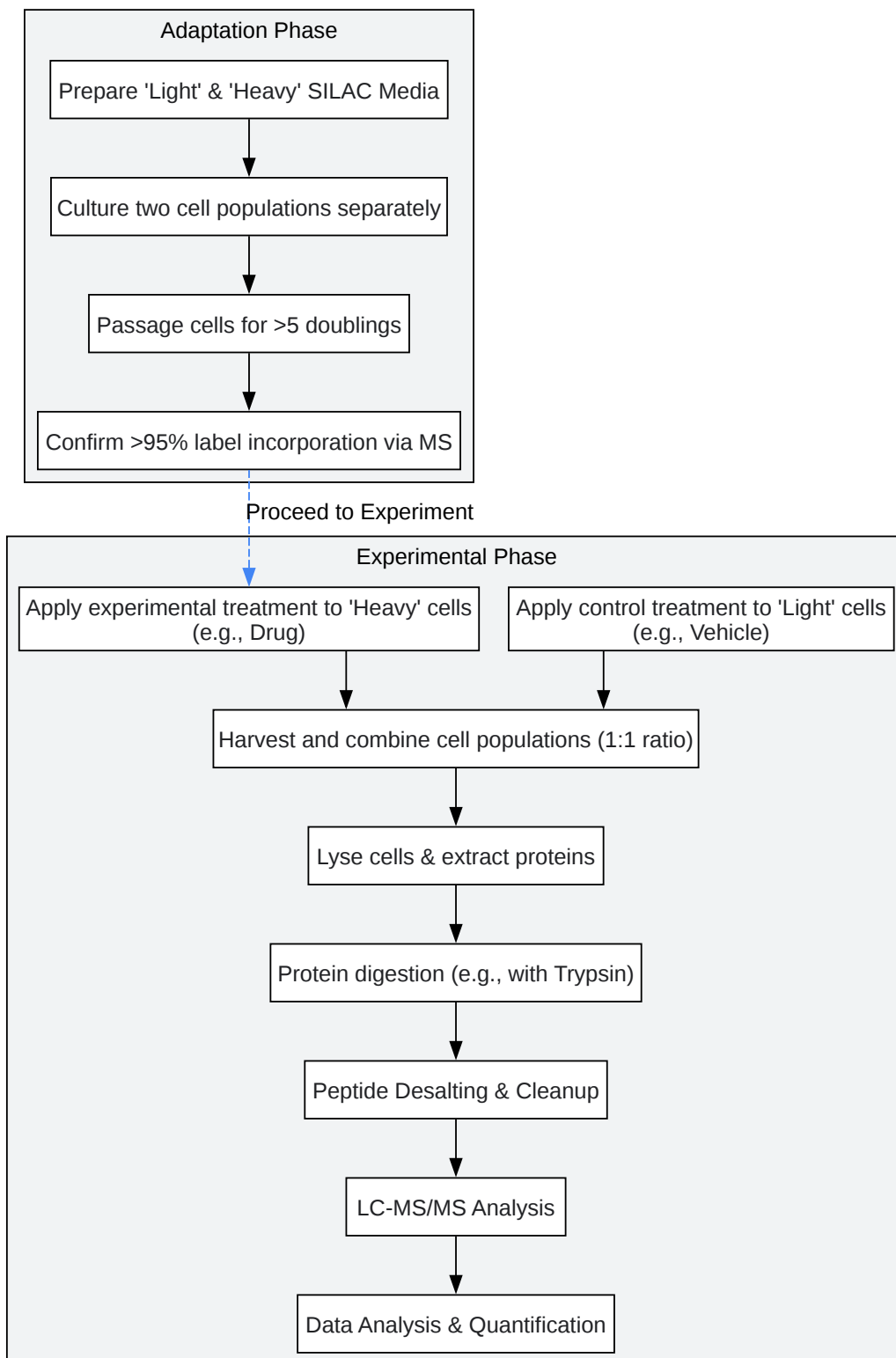
cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that the vast majority of resulting peptides are labeled and thus quantifiable.[3][8]

This application note will guide users through the entire workflow, from cell culture and metabolic labeling to data analysis and interpretation, using the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a practical example.

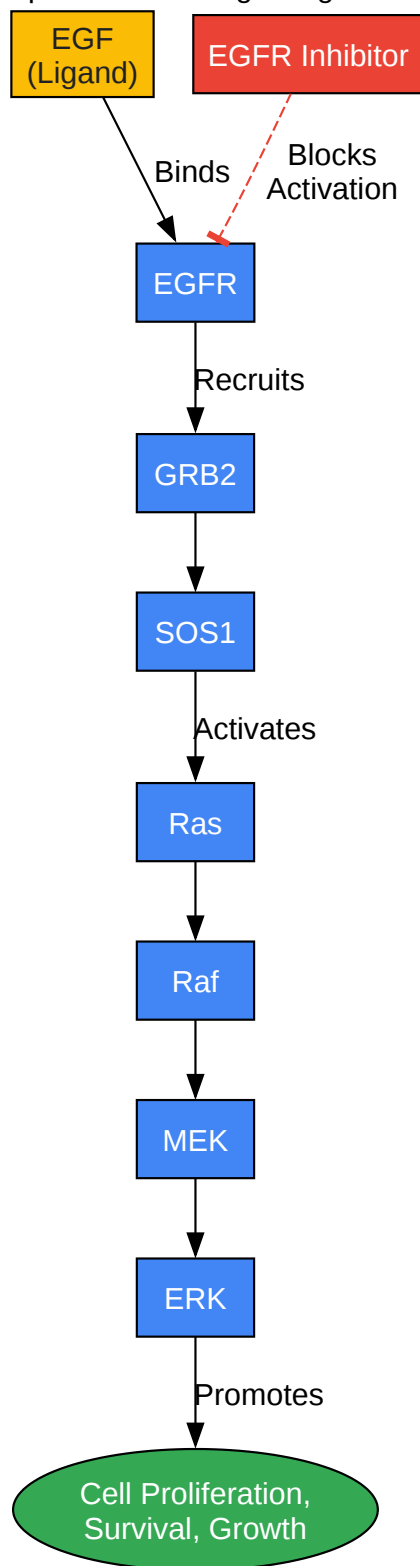
Overall Experimental Workflow

The SILAC workflow is divided into two main phases: the Adaptation Phase, where cells are cultured to fully incorporate the heavy-labeled amino acid, and the Experimental Phase, where the biological experiment is performed, and samples are processed for analysis.[9][10]

Overall Quantitative Proteomics Workflow



Simplified EGFR Signaling Pathway

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